Cas no 74903-75-6 (1,4-Di(bromomethyl)benzene-d4)
1,4-Di(bromomethyl)benzene-d4 Chemical and Physical Properties
Names and Identifiers
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- 1,4-Di(bromomethyl)benzene-d4
- 1,4-Bis(broMoMethyl)benzene-d4
- 1,4-Xylylene-d4 DibroMide
- 4-BroMoMethylbenzyl-d4 BroMide
- NSC 6226-d4
- p-Xylylene-d4 BroMide
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- Inchi: 1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2
- InChI Key: RBZMSGOBSOCYHR-UHFFFAOYSA-N
- SMILES: c1cc(CBr)ccc1CBr
1,4-Di(bromomethyl)benzene-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D425652-5mg |
1,4-Di(bromomethyl)benzene-d4 |
74903-75-6 | 5mg |
$ 201.00 | 2023-09-07 | ||
| TRC | D425652-50mg |
1,4-Di(bromomethyl)benzene-d4 |
74903-75-6 | 50mg |
$ 1608.00 | 2023-09-07 |
1,4-Di(bromomethyl)benzene-d4 Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1,4-Di(bromomethyl)benzene-d4
Research Brief on 1,4-Di(bromomethyl)benzene-d4 (CAS: 74903-75-6): Recent Advances and Applications
1,4-Di(bromomethyl)benzene-d4, a deuterated derivative of 1,4-Di(bromomethyl)benzene, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique properties and applications. The compound, identified by CAS number 74903-75-6, serves as a crucial intermediate in the synthesis of deuterated organic compounds, which are increasingly utilized in drug development, metabolic studies, and NMR spectroscopy. This research brief aims to provide an overview of the latest advancements and applications related to this compound, drawing from recent academic literature and industry reports.
Recent studies have highlighted the role of 1,4-Di(bromomethyl)benzene-d4 in the synthesis of deuterated polymers and small molecules. Deuterated compounds are particularly valuable in pharmaceutical research because they often exhibit improved metabolic stability and reduced toxicity compared to their non-deuterated counterparts. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1,4-Di(bromomethyl)benzene-d4 in the synthesis of deuterated analogs of known drug candidates, which showed enhanced pharmacokinetic profiles in preclinical models. This underscores the compound's potential in the development of next-generation therapeutics.
In addition to its applications in drug development, 1,4-Di(bromomethyl)benzene-d4 has been employed in materials science. A recent report in Advanced Materials detailed its use as a building block for deuterated organic frameworks (DOFs), which exhibit unique electronic and optical properties. These DOFs have potential applications in optoelectronics and sensing technologies, further expanding the utility of this compound beyond traditional pharmaceutical uses. The ability to precisely control the deuteration level using 1,4-Di(bromomethyl)benzene-d4 has been a key factor in these advancements.
The synthesis and characterization of 1,4-Di(bromomethyl)benzene-d4 have also been the focus of recent methodological improvements. A 2022 publication in Organic Process Research & Development described a scalable and cost-effective synthesis route for this compound, addressing previous challenges related to yield and purity. The authors reported a high-yield, one-pot reaction that minimizes byproducts and simplifies purification, making the compound more accessible for industrial applications. This methodological advancement is expected to facilitate broader adoption of 1,4-Di(bromomethyl)benzene-d4 in both academic and industrial settings.
Looking ahead, the demand for deuterated compounds like 1,4-Di(bromomethyl)benzene-d4 is anticipated to grow, driven by their expanding applications in drug discovery, materials science, and analytical chemistry. Researchers are particularly interested in exploring its potential in targeted drug delivery systems and as a probe for studying molecular interactions via NMR. As the field continues to evolve, ongoing efforts to optimize synthesis protocols and explore novel applications will be critical to unlocking the full potential of this versatile compound.
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